molecular formula C22H28N2O8 B12699638 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester CAS No. 85387-06-0

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester

Cat. No.: B12699638
CAS No.: 85387-06-0
M. Wt: 448.5 g/mol
InChI Key: QWUXZBPCZXIESQ-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester is a complex organic compound with a multifaceted structure It features a pyridine ring substituted with carboxylic acid groups, a hydroxymethyl group, a methyl group, a nitrophenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups and other substituents. Common reagents used in these reactions include nitrating agents, esterification reagents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate ester substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine ring structures and carboxylic acid groups.

    Nitrophenyl esters: Compounds with nitrophenyl groups and ester functionalities.

    Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to aromatic rings.

Uniqueness

The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

85387-06-0

Molecular Formula

C22H28N2O8

Molecular Weight

448.5 g/mol

IUPAC Name

5-O-ethyl 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H28N2O8/c1-4-9-30-10-11-32-22(27)20-17(13-25)23-14(3)18(21(26)31-5-2)19(20)15-7-6-8-16(12-15)24(28)29/h6-8,12,19,23,25H,4-5,9-11,13H2,1-3H3

InChI Key

QWUXZBPCZXIESQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)CO

Origin of Product

United States

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